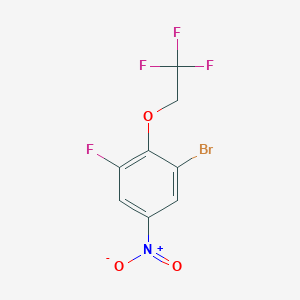
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound also contains nitro and trifluoroethoxy functional groups, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene typically involves multiple steps, starting from a suitable aromatic precursor. Common synthetic routes may include:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring using reagents like bromine (Br2) and fluorine gas (F2) or other fluorinating agents.
Nitration: Introduction of the nitro group (-NO2) using nitrating agents such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Etherification: Introduction of the trifluoroethoxy group (-OCH2CF3) using reagents like trifluoroethanol (CF3CH2OH) and a suitable base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Controlled temperature and pressure: To ensure the desired reaction pathway and minimize side reactions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene can undergo various chemical reactions, including:
Substitution reactions: Where one functional group is replaced by another. For example, nucleophilic aromatic substitution (SNAr) reactions can occur at the positions ortho or para to the nitro group.
Reduction reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation reactions: The trifluoroethoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Reducing agents: Such as hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction products: Amino derivatives when the nitro group is reduced.
Oxidation products: Oxidized derivatives of the trifluoroethoxy group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a probe or ligand in biochemical studies to investigate the interactions with biological targets.
Medicine: Potential use in drug discovery and development, particularly for compounds with halogenated aromatic structures.
Industry: Use in the production of specialty chemicals, materials, and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene would depend on its specific application and target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through:
Covalent bonding: Formation of covalent bonds with target molecules, leading to inhibition or activation of biological functions.
Non-covalent interactions: Such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which can influence the binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Bromo-3-fluoro-5-nitrobenzene: Lacks the trifluoroethoxy group, which may result in different chemical properties and reactivity.
1-Bromo-3-fluoro-2-(2,2,2-trifluoro-ethoxy)-benzene:
1-Bromo-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene: Lacks the fluorine atom, which may affect its chemical behavior and interactions.
Uniqueness
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene is unique due to the combination of halogen, nitro, and trifluoroethoxy groups on the aromatic ring
属性
IUPAC Name |
1-bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-5-1-4(14(15)16)2-6(10)7(5)17-3-8(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPLXGCDMOXUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














